molecular formula C9H15N3O2 B14847490 2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine CAS No. 944901-54-6

2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine

Cat. No.: B14847490
CAS No.: 944901-54-6
M. Wt: 197.23 g/mol
InChI Key: BKQMVGNJLAMOIB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with dimethoxymethylamine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Properties

CAS No.

944901-54-6

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-[4-(dimethoxymethyl)pyrimidin-2-yl]ethanamine

InChI

InChI=1S/C9H15N3O2/c1-13-9(14-2)7-4-6-11-8(12-7)3-5-10/h4,6,9H,3,5,10H2,1-2H3

InChI Key

BKQMVGNJLAMOIB-UHFFFAOYSA-N

Canonical SMILES

COC(C1=NC(=NC=C1)CCN)OC

Origin of Product

United States

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